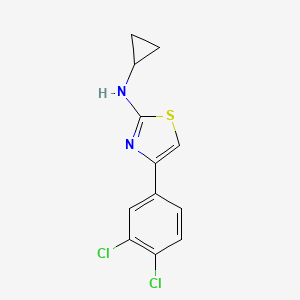
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a cyclopropyl group and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and dichlorophenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichlorophenyl position .
Scientific Research Applications
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. For example, it may inhibit c-Jun N-terminal kinase, affecting cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-4-(2,4-dichlorophenyl)thiazol-2-amine
- n-Cyclopropyl-4-(3,5-dichlorophenyl)thiazol-2-amine
Uniqueness
n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl group and the dichlorophenyl group at specific positions on the thiazole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10Cl2N2S |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10Cl2N2S/c13-9-4-1-7(5-10(9)14)11-6-17-12(16-11)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16) |
InChI Key |
KBADHVVHSNNVID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


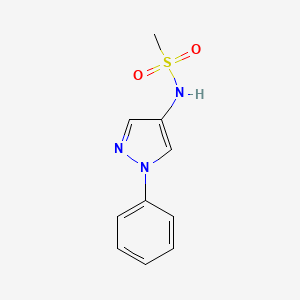

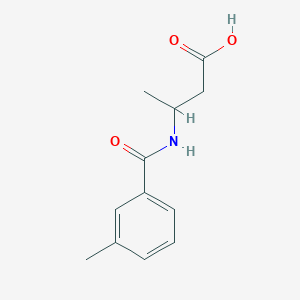

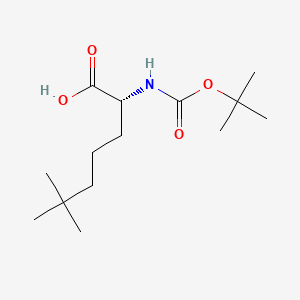
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
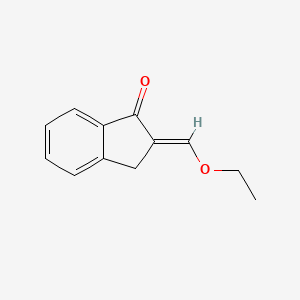
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)






